

# Spectroscopic comparison of 2-Bromo-6-(pyrrolidin-1-yl)pyridine and its analogues

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## Compound of Interest

Compound Name: 2-Bromo-6-(pyrrolidin-1-yl)pyridine

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## Spectroscopic Comparison of 2-Halo-6-(pyrrolidin-1-yl)pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **2-Bromo-6-(pyrrolidin-1-yl)pyridine** and its chloro and iodo analogues. The objective is to offer a clear, data-driven comparison to aid in the identification, characterization, and development of these compounds. The information is presented through structured data tables, detailed experimental protocols, and a clarifying structural diagram.

## Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for **2-Bromo-6-(pyrrolidin-1-yl)pyridine** and its analogues. This data is essential for confirming the structure and purity of these compounds.

Compound	Molecular Formula	Molecular Weight (g/mol)	<sup>1</sup> H NMR (δ ppm)	<sup>13</sup> C NMR (δ ppm)	IR (cm <sup>-1</sup> )	Mass Spec (m/z)
2-Bromo-6-(pyrrolidin-1-yl)pyridine	C <sub>9</sub> H <sub>11</sub> BrN <sub>2</sub>	227.10[1]	Data not available	Data not available	Data not available	Data not available
2-Chloro-6-(pyrrolidin-1-yl)pyridine	C <sub>9</sub> H <sub>11</sub> ClN <sub>2</sub>	182.65[2]	Data not available	Data not available	Data not available	Data not available
2-Iodo-6-(pyrrolidin-1-yl)pyridine	C <sub>9</sub> H <sub>11</sub> IN <sub>2</sub>	274.10	Data not available	Data not available	Data not available	Data not available

Note: Comprehensive experimental spectroscopic data for these specific compounds is not readily available in public databases. The provided molecular formulas and weights are based on information from chemical suppliers.

## Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide. These represent standard methodologies for the analysis of organic compounds like the 2-halo-6-(pyrrolidin-1-yl)pyridines.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.[3][4] Ensure the sample is fully dissolved; if not, filter the solution through a pipette with a cotton plug.[3]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

- **Data Acquisition:** Acquire the spectrum at room temperature. Standard acquisition parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

#### <sup>13</sup>C NMR Spectroscopy:

- **Sample Preparation:** Prepare a more concentrated sample than for <sup>1</sup>H NMR, typically 50-100 mg of the compound in 0.7 mL of a deuterated solvent.[4]
- **Instrumentation:** Use a high-field NMR spectrometer equipped with a broadband probe.
- **Data Acquisition:** Acquire the spectrum with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[5] A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans and a longer acquisition time are typically required.[6]
- **Data Processing:** Process the data similarly to <sup>1</sup>H NMR spectra. Chemical shifts are referenced to the deuterated solvent signal.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method or the mull technique is common.[7]
  - **KBr Pellet:** Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.
  - **Nujol Mull:** Grind the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[8]
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from

the sample spectrum.

- **Data Analysis:** The resulting spectrum is a plot of percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ). Absorption bands are analyzed for their position, intensity, and shape to identify functional groups present in the molecule.

## Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).[9][10] EI involves bombarding the sample with a high-energy electron beam, often causing fragmentation.[11] ESI is a softer ionization technique that produces ions from a solution.[10]
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).[12]
- **Detection:** An ion detector measures the abundance of ions at each  $m/z$  value.
- **Data Presentation:** The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak ( $M^+$ ) provides the molecular weight of the compound, and the fragmentation pattern offers structural information.[13]

## Molecular Structure

The diagram below illustrates the general chemical structure of the 2-halo-6-(pyrrolidin-1-yl)pyridine analogues, where 'X' represents the halogen atom (Br, Cl, or I).

General structure of 2-Halo-6-(pyrrolidin-1-yl)pyridine analogues.

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